2-(2-Iodophenoxy)-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iodophenoxy)-5-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to a methylaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenoxy)-5-methylaniline typically involves the reaction of 2-iodophenol with 5-methylaniline under specific conditions. One common method includes the use of a coupling reaction facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodophenoxy)-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used to replace the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce azide or thiol-substituted products.
Scientific Research Applications
2-(2-Iodophenoxy)-5-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Radiopharmaceuticals: Derivatives of this compound are used in imaging studies, such as single-photon emission computed tomography (SPECT).
Mechanism of Action
The mechanism of action of 2-(2-Iodophenoxy)-5-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to participate in halogen bonding, which is crucial for its biological activity . Additionally, the phenoxy and aniline groups can engage in hydrogen bonding and π-π interactions, further influencing its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Iodophenol: Shares the iodine-phenoxy structure but lacks the methylaniline group.
5-Methylaniline: Contains the methylaniline structure but lacks the iodine-phenoxy group.
2-(2-Iodophenoxy)benzylamine: Similar structure with a benzylamine group instead of methylaniline.
Uniqueness
2-(2-Iodophenoxy)-5-methylaniline is unique due to the combination of the iodine-phenoxy and methylaniline groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12INO |
---|---|
Molecular Weight |
325.14 g/mol |
IUPAC Name |
2-(2-iodophenoxy)-5-methylaniline |
InChI |
InChI=1S/C13H12INO/c1-9-6-7-13(11(15)8-9)16-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 |
InChI Key |
INGVZDCDSYLVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.